1-Hydroxyindolin-3-one
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Overview
Description
1-Hydroxyindolin-3-one is an organic compound that belongs to the class of indolin-2-ones. It is characterized by a hydroxy group attached to the indolin-3-one core structure. This compound is of significant interest due to its diverse biological activities and its presence in various natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxyindolin-3-one can be synthesized through several methods. One common approach involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This method yields a variety of 3-hydroxyindolin-2-ones in good yields. Another method involves the catalytic asymmetric hydroxylation of oxindoles by molecular oxygen using a phase-transfer catalyst . Additionally, a CuSO4-catalyzed three-component reaction of α-diazo ester, water, and isatin has been reported for the synthesis of 3-hydroxyindolin-2-one derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxyindolin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one . It can also participate in substitution reactions, such as the formation of o-arylated products when treated with an inorganic base at high temperature .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular oxygen, phase-transfer catalysts, CuSO4, and α-diazo esters . Reaction conditions vary depending on the desired product, but typically involve metal-free conditions or the use of specific catalysts.
Major Products Formed: Major products formed from the reactions of this compound include 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one and various substituted indolin-2-ones .
Scientific Research Applications
1-Hydroxyindolin-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it has been studied for its role in indole metabolism and its potential as a biomarker for various diseases . In medicine, it is of interest due to its presence in biologically active compounds with potential therapeutic applications . In industry, it is used in the synthesis of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-Hydroxyindolin-3-one involves its interaction with specific molecular targets and pathways. For example, it is involved in the biosynthesis of protective and allelopathic benzoxazinoids in some plants . It can also cross the blood-brain barrier and affect brain function, highlighting its potential as a brain-affecting indole metabolite .
Comparison with Similar Compounds
1-Hydroxyindolin-3-one can be compared with other similar compounds such as indolin-2-one, isatin, and 3-hydroxyindolin-2-one . These compounds share a similar core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its hydroxy group at the indolin-3-one position, which imparts distinct chemical and biological properties.
List of Similar Compounds:- Indolin-2-one
- Isatin
- 3-Hydroxyindolin-2-one
Properties
Molecular Formula |
C8H7NO2 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-hydroxy-2H-indol-3-one |
InChI |
InChI=1S/C8H7NO2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,11H,5H2 |
InChI Key |
LQKGLZOMTXAOAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2N1O |
Origin of Product |
United States |
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